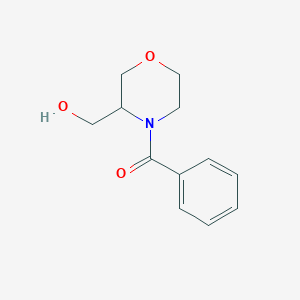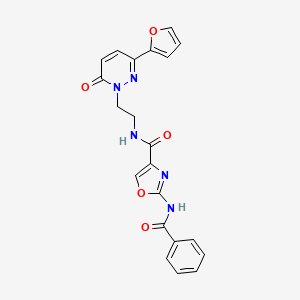
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alkaline Phosphatase Inhibition
Bi-heterocyclic benzamides, including those with structures related to 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, have been synthesized and studied for their inhibitory effects on alkaline phosphatase (AP). These compounds have demonstrated potent inhibition of AP, a significant enzyme involved in dephosphorylation processes. The inhibition mechanism was explored through kinetics and computational approaches, indicating non-competitive inhibition for specific compounds and suggesting potential applications in modulating bone and teeth calcification processes without significant cytotoxicity (Abbasi et al., 2019).
Enzyme Inhibition for Neurodegenerative Diseases
Further research on benzamide derivatives, particularly those incorporating the furan and piperazine rings, has highlighted their role as enzyme inhibitors, notably against butyrylcholinesterase. This enzyme is a target for therapeutic interventions in Alzheimer’s disease, suggesting that derivatives of this compound could serve as potential therapeutic agents for treating neurodegenerative diseases. The compounds displayed considerable inhibition, with specific derivatives showing low toxicity and promising IC50 values, highlighting their therapeutic potential (Abbasi et al., 2020).
Antimicrobial and Antiurease Activities
The structural versatility of this compound and related compounds allows for a broad spectrum of biological activities, including antimicrobial and antiurease effects. Certain derivatives have been synthesized and evaluated for their antibacterial, antiurease, and antioxidant activities, showing effectiveness in these areas. This indicates potential applications in developing new antimicrobial agents and treatments for conditions associated with urease activity (Sokmen et al., 2014).
Molecular Docking and Drug Design
Research into this compound derivatives has extended into computational studies, including molecular docking. These studies aim to understand the interactions between these compounds and biological targets, facilitating the design of drugs with optimized efficacy and specificity. For example, studies have focused on their binding to enzymes related to Alzheimer’s disease and tuberculosis, providing insights that guide the development of new therapeutic agents (Hussain et al., 2016).
Serotonin Receptor Antagonism
Some benzamide derivatives have been identified as potent serotonin-3 (5-HT3) receptor antagonists. Structure-activity relationship studies have explored the influence of different aromatic nuclei on antagonistic activity, contributing to the development of new treatments for disorders associated with serotonin dysregulation. These findings underscore the potential of this compound derivatives in psychiatric and gastrointestinal disorder therapeutics (Harada et al., 1995).
Propiedades
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXNYPVRDQFYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(5-fluoro-2-methylphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate](/img/structure/B2545908.png)
![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![6-[2-(Methoxyimino)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2545916.png)
![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545917.png)
![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2545920.png)


![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)
